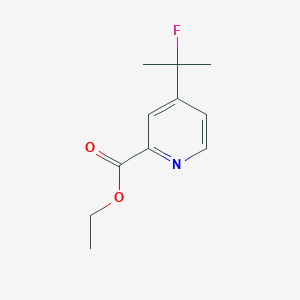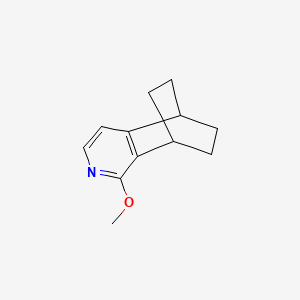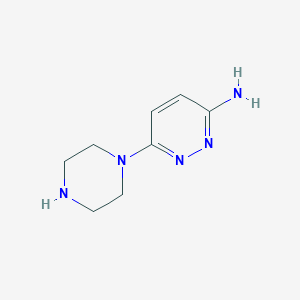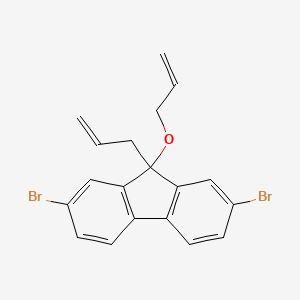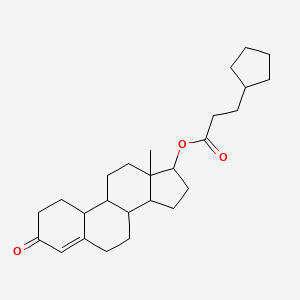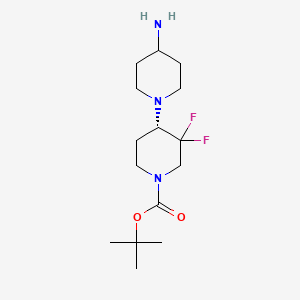
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group, amino group, and difluoro substitution makes this compound unique and potentially useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Substitution: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) can introduce the difluoro groups.
Attachment of the Amino Group: Amination reactions using reagents like ammonia or amines can introduce the amino group.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the difluoro groups or modify the piperidine ring.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
科学研究应用
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro substitution and amino group could play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
4-Amino-1-piperidinecarboxylate: Lacks the difluoro substitution and tert-butyl group.
3,3-Difluoro-4-piperidinecarboxylate: Lacks the amino group and tert-butyl group.
tert-Butyl 4-piperidinecarboxylate: Lacks the difluoro substitution and amino group.
Uniqueness
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is unique due to the combination of the tert-butyl group, amino group, and difluoro substitution. This combination can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.
属性
分子式 |
C15H27F2N3O2 |
|---|---|
分子量 |
319.39 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-(4-aminopiperidin-1-yl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27F2N3O2/c1-14(2,3)22-13(21)20-9-6-12(15(16,17)10-20)19-7-4-11(18)5-8-19/h11-12H,4-10,18H2,1-3H3/t12-/m0/s1 |
InChI 键 |
TWIHPVRPFBDTTI-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N2CCC(CC2)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


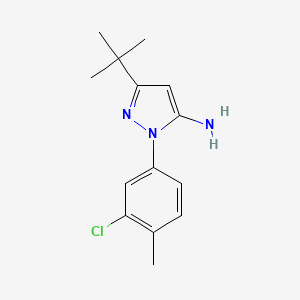
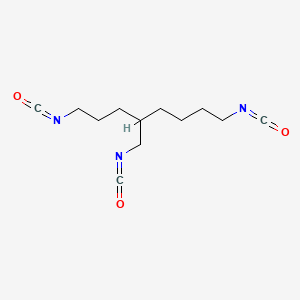
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
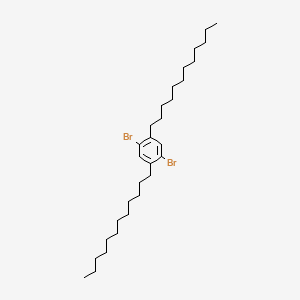
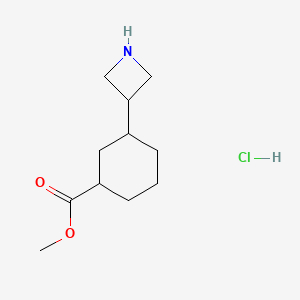
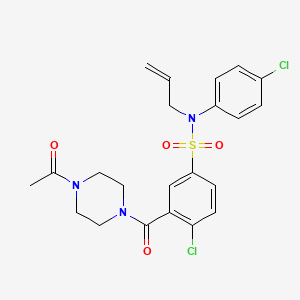
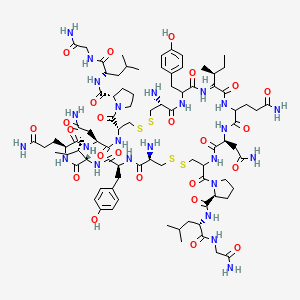
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
